Levonadifloxacin

Description

Levonadifloxacin is under investigation in clinical trial NCT03405064 (Comparative Study of this compound (IV and Oral) With Linezolid (IV and Oral) in Acute Bacterial Skin and Skin Structure Infections (ABSSSI)).

broad-spectrum anti-MRSA benzoquinolizine quinolone agent; alathis compound is prodrug of this compound

Structure

3D Structure

Properties

IUPAC Name |

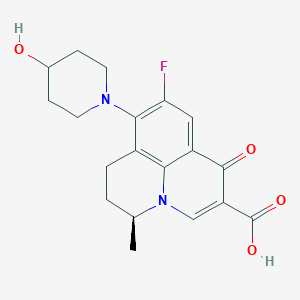

(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165599 | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154357-42-3 | |

| Record name | Levonadifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levonadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Spectrum of Activity of Levonadifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonadifloxacin, a novel antibiotic of the benzoquinolizine fluoroquinolone class, has demonstrated a potent and broad-spectrum of in vitro activity against a wide range of clinically significant pathogens.[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound and its oral prodrug, alathis compound, have shown particular efficacy against difficult-to-treat Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[3][4] This technical guide provides an in-depth overview of the in vitro activity of this compound, detailing its spectrum, bactericidal effects, and activity against biofilms, supported by experimental methodologies.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][5] A key differentiator for this compound, particularly in S. aureus, is its preferential and high-affinity targeting of DNA gyrase.[1][3] This is in contrast to many other quinolones that primarily target topoisomerase IV in Gram-positive bacteria.[3] This dual-targeting mechanism at high affinity contributes to its potent activity against quinolone-resistant staphylococci and a low propensity for the development of resistance.[1][3][6] Furthermore, its activity is not significantly affected by the NorA efflux pump, a common mechanism of quinolone resistance in S. aureus.[1][5]

Caption: this compound's dual-target mechanism of action.

In Vitro Spectrum of Activity

This compound has been evaluated extensively against a large collection of clinical isolates, demonstrating potent activity against Gram-positive, Gram-negative, and atypical pathogens.

Gram-Positive Aerobes

This compound shows exceptional potency against Gram-positive cocci, including multidrug-resistant phenotypes.

Table 1: In Vitro Activity of this compound Against Staphylococcus aureus

| Organism/Resistance Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| S. aureus (all) | 793 | 0.25 | 0.5 | [7] |

| Methicillin-Susceptible S. aureus (MSSA) | - | 0.5 | 1 | [8][9] |

| Methicillin-Resistant S. aureus (MRSA) | - | 0.5 | 1 | [8][9] |

| MRSA (from blood isolates) | 51 | 0.38 (E-test) / 0.5 (BMD) | 0.5 (E-test) / 1 (BMD) | [6][10] |

| Levofloxacin-Resistant S. aureus | - | 1 | 1 | [8][9] |

| Coagulase-Negative Staphylococci (CoNS) | - | 0.5 - 1 | 1 - 2 | [8][9][11] |

Table 2: In Vitro Activity of this compound Against Streptococci and Enterococci

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pneumoniae | - | 0.5 | 0.5 | [8][9] |

| Enterococcus faecalis | 12 | - | - | [4] |

Note: In one study, all 12 isolates of E. faecalis were reported as susceptible.[4] However, another study found all 16 tested Vancomycin-Resistant Enterococcus (VRE) isolates to be resistant to this compound.[12]

Gram-Negative Aerobes

While its primary strength lies in its anti-Gram-positive activity, this compound retains clinically relevant activity against certain Gram-negative bacteria, particularly levofloxacin-susceptible Enterobacterales.[8][13] One study found that 80.6% of levofloxacin-susceptible Enterobacterales isolates were inhibited at ≤2 mg/L of this compound.[8][9] Additionally, 100% susceptibility was observed in fluoroquinolone-resistant Salmonella species and Stenotrophomonas maltophilia.[14]

Bactericidal Activity and Time-Kill Assays

Time-kill studies have confirmed the bactericidal nature of this compound. Against various isolates, including MRSA, quinolone-resistant S. aureus, and S. pneumoniae, it typically demonstrates a ≥3-log₁₀ reduction in bacterial counts within 24 hours at concentrations of 2x MIC.[1] This rapid bactericidal activity is maintained even at high bacterial inoculums.[6]

Activity Against Bacterial Biofilms

Bacterial biofilms present a significant therapeutic challenge due to their reduced metabolic activity and the protective extracellular matrix. This compound has demonstrated superior activity against biofilms compared to other anti-staphylococcal agents.[15][16]

In studies evaluating its effect on established biofilms of MRSA and quinolone-resistant S. aureus, this compound consistently achieved a ≥90% kill rate of biofilm-embedded organisms.[15][16][17] In contrast, comparators like vancomycin and linezolid showed variable activity, while daptomycin was ineffective.[15][16] Scanning electron microscopy has visually confirmed these findings, showing significant disruption of the biofilm structure after exposure to this compound.[1][15][16]

Experimental Protocols

Standardized methodologies are crucial for assessing the in vitro activity of new antimicrobial agents. The methods used to generate the data for this compound are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][18]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The reference methods for this compound MIC determination are broth microdilution and agar dilution.[9][18]

Broth Microdilution Protocol:

-

Preparation of this compound Stock: A stock solution is prepared by dissolving this compound powder in an L-arginine solution (27.5 mg/L in water).[19]

-

Serial Dilutions: The drug is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[20]

-

Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared and further diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[21]

-

Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[20][21]

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[20][21]

Other Methods:

-

Agar Dilution: Involves incorporating serial dilutions of the antibiotic into Mueller-Hinton agar plates, which are then inoculated with the test organisms.[9]

-

Disk Diffusion (Kirby-Bauer): A 10 µg this compound disk is placed on an inoculated agar plate. The diameter of the zone of inhibition is measured after incubation to determine susceptibility.[3]

-

Gradient Diffusion (E-test): A strip with a predefined gradient of this compound is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the scale on the strip.[3][21]

Quality Control: Reference strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 are used to ensure the accuracy of the testing methods.[3][6]

Caption: Standard workflow for Broth Microdilution MIC testing.

Biofilm Eradication Assay Protocol

-

Biofilm Formation: Bacterial isolates are grown in microtiter plates to allow for biofilm formation on the surface, typically over 24-48 hours.

-

Planktonic Cell Removal: The liquid medium containing free-floating (planktonic) cells is carefully removed, and the wells are washed to leave the attached biofilm.

-

Antibiotic Challenge: Fresh medium containing serial dilutions of this compound and comparator drugs is added to the wells.

-

Incubation: The plates are incubated for a further 24 hours.

-

Quantification: The viability of the remaining biofilm-embedded cells is assessed using methods like colony-forming unit (CFU) counting after sonication or metabolic assays (e.g., XTT or crystal violet staining). The percentage of bacterial kill is then calculated relative to untreated control biofilms.[15]

Conclusion

The in vitro data for this compound robustly supports its classification as a potent, broad-spectrum bactericidal agent. Its key strengths are its outstanding activity against Gram-positive pathogens, including MRSA and quinolone-resistant S. aureus, which is driven by its differentiated dual-targeting mechanism of action.[1][8] Furthermore, its demonstrated ability to eradicate bacteria within biofilms addresses a critical unmet need in the treatment of persistent and device-related infections.[1][15] These compelling in vitro characteristics underscore the promising clinical potential of this compound as a valuable therapeutic option for managing infections caused by multidrug-resistant bacteria.[6]

References

- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcdr.net [jcdr.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro activity of a novel antibacterial agent, this compound, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) including hVISA isolates collected across India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Sensitivity of this compound in Staphylococcus Aureus, Coagulase negative Staphylococcus species and Enterococcus species in a tertiary care Centre in North east India: - CCEM Journal [ccemjournal.com]

- 13. researcher.manipal.edu [researcher.manipal.edu]

- 14. In Vitro Assessment of Antimicrobial Activity of Novel Fluoroquinolone, this compound (WCK 771) Against Multi-Drug-Resistant Clinical Isolates from Cancer Patients in India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro bactericidal activity of this compound (WCK 771) against methicillin- and quinolone-resistant Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. researchgate.net [researchgate.net]

- 18. India-discovered this compound & alathis compound: A review on susceptibility testing methods, CLSI quality control and breakpoints along with a brief account of their emerging therapeutic profile as a novel standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 21. benchchem.com [benchchem.com]

Levonadifloxacin's Affinity for DNA Gyrase and Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonadifloxacin (the active moiety of the prodrug alathis compound) is a novel benzoquinolizine fluoroquinolone with potent bactericidal activity against a wide range of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive bacteria. A critical differentiator in its mechanism of action is its preferential affinity for DNA gyrase in Staphylococcus aureus, a departure from many other fluoroquinolones that primarily target topoisomerase IV in these organisms. This document provides a comprehensive technical overview of this compound's interaction with its primary and secondary enzymatic targets, DNA gyrase and topoisomerase IV, respectively. It includes available quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visual diagrams of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Dual Targeting with a Preference for DNA Gyrase

Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination, managing DNA topology by creating transient double-strand breaks to allow for strand passage.[3][4] this compound stabilizes the covalent complex between these enzymes and the cleaved DNA, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[5]

In Staphylococcus aureus, this compound exhibits a strong affinity for both DNA gyrase and topoisomerase IV.[6] However, extensive studies involving genetically defined mutants have demonstrated that DNA gyrase is the primary target of this compound in this species.[1][7] This is significant because for many other fluoroquinolones, topoisomerase IV is the primary target in Gram-positive bacteria.[8][9] The preferential targeting of DNA gyrase by this compound is believed to contribute to its potent activity against quinolone-resistant strains of S. aureus that may already possess mutations in the grlA gene (encoding a subunit of topoisomerase IV).[7]

Quantitative Analysis of Target Affinity

A study by Bhagwat et al. (2006) demonstrated that a single mutation in gyrA resulted in a twofold increase in the MIC of WCK 771 (the arginine salt of this compound), whereas mutations in grlA had a less pronounced effect on its activity.[7] This indicates that inhibition of DNA gyrase is the principal contributor to the drug's antibacterial effect at therapeutic concentrations.

Table 1: Comparative MICs of WCK 771 (this compound) and Comparator Fluoroquinolones against S. aureus Strains with Target Site Mutations

| Strain Description | Relevant Mutation(s) | WCK 771 (this compound) MIC (μg/mL) | Trovafloxacin MIC (μg/mL) | Garenoxacin MIC (μg/mL) | Moxifloxacin MIC (μg/mL) |

| Wild-Type | None | 0.015 | 0.03 | 0.03 | 0.06 |

| Topoisomerase IV Mutant | grlA (S80F) | 0.03 | 0.25 | 0.125 | 0.25 |

| DNA Gyrase Mutant | gyrA (S84L) | 0.03 | 0.015 | 0.125 | 0.125 |

| Double Mutant | grlA (S80F), gyrA (S84L) | 0.25 | 1 | 1 | 2 |

| Triple Mutant | grlA (S80F, E84K), gyrA (S84L) | 1 | 8 | 4 | 8 |

Data adapted from Bhagwat et al., 2006.[7]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the affinity of compounds like this compound for DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified S. aureus DNA gyrase (subunits GyrA and GyrB)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (v/v) glycerol.

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.

-

1% Agarose gel in Tris-acetate-EDTA (TAE) buffer.

-

Ethidium bromide or other DNA stain.

Procedure:

-

On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the desired concentrations of this compound or control compounds to the tubes. Include a no-drug control and a no-enzyme control.

-

Dilute the DNA gyrase enzyme in dilution buffer and add it to all tubes except the no-enzyme control to initiate the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified S. aureus topoisomerase IV (subunits GrlA and GrlB, also known as ParC and ParE).

-

Kinetoplast DNA (kDNA).

-

Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.

-

This compound (or other test compounds) dissolved in a suitable solvent.

-

Stop Solution/Loading Dye (6X).

-

1% Agarose gel in TAE buffer.

-

Ethidium bromide or other DNA stain.

Procedure:

-

On ice, prepare a reaction mixture containing the assay buffer, kDNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the desired concentrations of this compound or control compounds. Include a no-drug control and a no-enzyme control.

-

Dilute the topoisomerase IV enzyme in dilution buffer and add it to the appropriate tubes to start the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Stain the gel and visualize.

-

The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity, determined by the reduction in the intensity of the decatenated minicircle bands.

Visualizing Pathways and Workflows

Molecular Mechanism of Action

The following diagram illustrates the mechanism of action of this compound on its bacterial targets.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Chemistry, Biological Properties and Analytical Methods of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-methicillin-resistant Staphylococcus aureus quinolone WCK 771 has potent activity against sequentially selected mutants, has a narrow mutant selection window against quinolone-resistant Staphylococcus aureus, and preferentially targets DNA gyrase [pubmed.ncbi.nlm.nih.gov]

- 8. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Alalevonadifloxacin: A Prodrug Strategy for a Potent Anti-MRSA Agent

A Technical Guide on the Discovery and Development of Alalevonadifloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent benzoquinolizine fluoroquinolone, exhibits remarkable activity against a broad spectrum of bacterial pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical utility as an oral agent was hampered by poor absorption. This technical guide delineates the discovery and development of alathis compound, an L-alanine ester prodrug of this compound, designed to overcome this pharmacokinetic challenge. We will delve into the chemical rationale behind the prodrug design, the synthesis process, the mechanism of action of the active moiety, and a summary of its pharmacokinetic and in vitro efficacy data. Detailed experimental protocols for key studies are also provided to offer a comprehensive understanding of its preclinical and clinical evaluation.

Introduction: The Need for an Oral Anti-MRSA Agent

The rising prevalence of infections caused by multidrug-resistant organisms, particularly MRSA, presents a significant global health challenge. While intravenous therapies are effective in hospital settings, the transition to oral treatment is crucial for patient convenience, reducing healthcare costs, and enabling earlier hospital discharge. This compound (WCK 771), the S-(-)-isomer of nadifloxacin, emerged as a promising intravenous agent with potent bactericidal activity against MRSA and other resistant Gram-positive bacteria.[1][2][3] However, its development as an oral therapeutic was hindered by very poor oral absorption.[4]

This limitation prompted the exploration of a prodrug strategy. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. The primary goal was to create a transiently modified version of this compound that could be readily absorbed from the gastrointestinal tract and then efficiently converted to the active this compound in the bloodstream.

The Prodrug Approach: Design and Synthesis of Alathis compound

Rationale for Prodrug Design

The structure of this compound offered two potential sites for chemical modification to create a prodrug: the carboxylic acid function of the benzoquinolizine core and the hydroxyl group on the piperidine side chain.[4] Researchers at Wockhardt synthesized a series of aliphatic, aromatic, and amino acid esters at both of these positions.[4]

The evaluation of these prodrug candidates focused on two key characteristics: aqueous stability and efficient enzymatic cleavage to release this compound. While esters of the C-2 carboxylic acid showed some promise, they were often unstable in aqueous solutions.[4] In contrast, esters at the C-4 hydroxyl group of the piperidine ring demonstrated favorable cleavage characteristics.[4] Among these, amino acid esters were particularly attractive as they offered the potential for salt formation, which could further improve aqueous solubility.[4]

Ultimately, the L-alanine ester of this compound, named alathis compound (WCK 2349), was selected as the optimal candidate. It was formulated as a methanesulfonate salt to enhance its pharmaceutical properties.[4]

Synthesis of Alathis compound Mesylate

The synthesis of alathis compound mesylate is a multi-step process that begins with the parent molecule, this compound. A general synthetic route involves the esterification of the hydroxyl group on the piperidine ring of this compound with a protected L-alanine derivative, followed by deprotection and salt formation.

A reported method for the synthesis involves the following key steps:

-

Protection of L-alanine: The amino group of L-alanine is protected, for example, with a tert-butoxycarbonyl (Boc) group.

-

Activation of the protected L-alanine: The carboxylic acid of the protected L-alanine is activated to facilitate the esterification reaction.

-

Esterification: The activated, protected L-alanine is reacted with this compound in the presence of a coupling agent and a base to form the ester linkage at the C-4 hydroxyl group of the piperidine ring.

-

Deprotection: The protecting group on the amino acid is removed under acidic conditions.

-

Salt formation: The resulting alathis compound free base is treated with methanesulfonic acid to form the stable mesylate salt.[5]

Mechanism of Action of this compound

Once alathis compound is absorbed and converted to this compound, the active moiety exerts its antibacterial effect by targeting bacterial DNA synthesis. Like other fluoroquinolones, this compound inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[6]

This compound stabilizes the covalent complex between these enzymes and the bacterial DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome.[6][7] This irreversible damage ultimately results in bacterial cell death. A key feature of this compound is its preferential targeting of DNA gyrase in S. aureus, which contributes to its potent activity against MRSA, including strains resistant to other fluoroquinolones.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetics and Efficacy

The development of alathis compound as a prodrug successfully addressed the poor oral absorption of this compound.

Pharmacokinetic Profile

Clinical studies have demonstrated that orally administered alathis compound is efficiently absorbed and converted to this compound, achieving systemic exposures comparable to intravenous administration of the parent drug.

| Parameter | Value | Reference |

| Oral Bioavailability | ~90% | [1][8] |

| Plasma Protein Binding | ~85% | [2][9] |

Table 1: Pharmacokinetic Parameters of Alathis compound/Levonadifloxacin

Further studies have shown excellent penetration of this compound into lung tissues, which is crucial for the treatment of respiratory tract infections.

| Compartment | Penetration Ratio (AUCsite/AUCunbound plasma) | Reference |

| Epithelial Lining Fluid (ELF) | 7.66 | [2][10] |

| Alveolar Macrophages (AM) | 1.58 | [2][10] |

Table 2: this compound Penetration into Lung Compartments

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a wide range of clinically important pathogens, including those resistant to other antibiotics.

| Organism | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | 0.5 | [10] |

| Haemophilus influenzae | 0.03 | [10] |

| Moraxella catarrhalis | 0.015 | [10] |

| Staphylococcus aureus (including MRSA) | 0.5 - 2.0 | [10] |

Table 3: In Vitro Activity (MIC90) of this compound

Key Experimental Protocols

In Vitro Prodrug Cleavage Assay

Objective: To assess the conversion of alathis compound to this compound in the presence of biological matrices.

Methodology:

-

Preparation of Matrices: Human serum and liver S9 fractions are prepared and stored at -80°C until use.

-

Incubation: Alathis compound is incubated with the biological matrix (e.g., human serum or liver S9 fraction) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

LC-MS/MS Analysis: The concentrations of alathis compound and released this compound in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Determination of Intrapulmonary Pharmacokinetics

Objective: To measure the concentrations of this compound in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) following oral administration of alathis compound.

Methodology:

-

Study Population: Healthy adult subjects are enrolled in the study.

-

Dosing: Subjects receive a multiple-dose regimen of oral alathis compound (e.g., 1,000 mg twice daily for 5 days).[2]

-

Bronchoalveolar Lavage (BAL): BAL is performed at various time points after the final dose to collect samples of ELF and AM.[2]

-

Plasma Sampling: Serial blood samples are collected to determine the plasma concentration of this compound.

-

Sample Analysis: The concentrations of this compound in plasma, ELF, and AM are determined by a validated LC-MS/MS method.[2]

-

Pharmacokinetic Analysis: Noncompartmental pharmacokinetic analysis is used to calculate parameters such as the area under the concentration-time curve (AUC) for each compartment.[2]

-

Penetration Ratio Calculation: The penetration ratio is calculated as the ratio of the AUC in the target tissue (ELF or AM) to the AUC of unbound drug in the plasma.[2]

The Development Workflow

The development of alathis compound followed a logical progression from identifying a clinical need to the approval of a novel therapeutic agent.

Caption: Alathis compound development workflow.

Conclusion

The development of alathis compound is a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a potent therapeutic agent. By converting the poorly absorbed this compound into the orally bioavailable alathis compound, a valuable therapeutic option for the treatment of serious Gram-positive infections, including those caused by MRSA, has been made available. This allows for a seamless transition from intravenous to oral therapy, benefiting both patients and the healthcare system. The journey of alathis compound underscores the importance of innovative drug delivery approaches in modern pharmaceutical development.

References

- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of an oral prodrug alathis compound for the treatment of MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]

- 7. vjim.org [vjim.org]

- 8. New Drug Discovery - Wockhardt [wockhardt.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Levonadifloxacin Arginine Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Profile

Levonadifloxacin (WCK 771) is a novel, broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] It is formulated as the L-arginine salt of the active S(-) isomer of nadifloxacin, a configuration that enhances its potency against both Gram-positive and Gram-negative bacteria.[1] For oral administration, its L-alanine ester prodrug, alathis compound (WCK 2349), is utilized, which demonstrates excellent bioavailability.[1][2]

Developed to address the rising challenge of antimicrobial resistance, this compound shows potent activity against multi-drug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant staphylococci.[3][4] It has been approved in India for treating acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and cases with concurrent bacteremia.[4][5][6] The U.S. Food and Drug Administration (FDA) has also granted it a Qualified Infectious Disease Product (QIDP) designation for the treatment of MRSA infections.[7]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and DNA topoisomerase IV.[5][8][9] The binding of this compound to the enzyme-DNA complex stabilizes transient double-strand breaks, preventing the subsequent DNA ligation step.[8] This leads to an accumulation of chromosomal breaks, overwhelming bacterial DNA repair mechanisms and resulting in rapid cell death.[1][8]

A key distinguishing feature of this compound's mechanism is its preferential and potent targeting of DNA gyrase (encoded by gyrA and gyrB) in Staphylococcus aureus.[1][6][10] This contrasts with many other fluoroquinolones, which primarily target topoisomerase IV in Gram-positive bacteria.[4][11] This differentiated mechanism allows this compound to retain potent activity against quinolone-resistant S. aureus (QRSA) strains that have developed resistance through mutations in topoisomerase IV.[6][11][12] Furthermore, this compound is not a substrate for the NorA efflux pump, a common mechanism of quinolone resistance in staphylococci.[3][6][11]

In-Vitro Activity

This compound demonstrates a broad spectrum of in-vitro activity against a wide range of clinically significant pathogens.[1]

Gram-Positive Bacteria

This compound is highly potent against Gram-positive organisms, including strains resistant to other antibiotics. It shows robust activity against MRSA, vancomycin-intermediate S. aureus (VISA), and QRSA.[1][13] Its efficacy is maintained in challenging conditions such as acidic pH and within biofilms.[1]

| Organism (Resistance Profile) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) | - | 0.5 | 1 | [14] |

| Staphylococcus aureus (MRSA) | - | 0.5 | 1 | [6],[14] |

| Staphylococcus aureus (Levofloxacin-R) | - | 1 | 1 | [14] |

| Coagulase-Negative Staphylococci (CoNS) | - | 1 | 2 | [14] |

| Streptococcus pneumoniae | 1196 | 0.5 | 0.5 | [14],[15] |

| Streptococcus pyogenes | - | - | - | [1] |

Table 1: In-vitro activity of this compound against Gram-positive isolates.

Gram-Negative Bacteria

The drug retains clinically relevant activity against several Gram-negative pathogens, particularly those associated with respiratory infections.[1]

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Haemophilus influenzae | 1002 | - | 0.03 | [15] |

| Moraxella catarrhalis | 504 | - | 0.015 | [15] |

| Enterobacterales (Levofloxacin-S) | - | \multicolumn{2}{c | }{80.6% inhibited at ≤2 mg/L} | [14] |

Table 2: In-vitro activity of this compound against select Gram-negative isolates.

Atypical and Anaerobic Bacteria

This compound is also active against atypical pathogens that cause respiratory infections, as well as various anaerobic bacteria.[1][7]

| Organism | MIC₉₀ (mg/L) | Reference(s) |

| Mycoplasma pneumoniae | 0.125 | [16] |

| Chlamydia pneumoniae | - | [16] |

Table 3: In-vitro activity of this compound against atypical pathogens.

Experimental Protocols

In-Vitro Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) for this compound and comparator agents are typically determined using standard reference methods as defined by the Clinical and Laboratory Standards Institute (CLSI).

-

Methodology: The reference agar dilution or broth microdilution methods are employed.[14]

-

Procedure: A standardized inoculum of the clinical isolate is exposed to serial twofold dilutions of the antimicrobial agent in appropriate growth media.

-

Endpoint: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period (e.g., 18-24 hours).[14]

Neutropenic Murine Lung Infection Model

This in-vivo model is crucial for determining the pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with efficacy.

-

Animal Model: Swiss albino mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[12][17]

-

Infection: Mice are anesthetized and infected via intratracheal instillation of a standardized suspension of a S. aureus strain.[12]

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound is initiated. Dosing regimens are varied to generate a range of drug exposures.[12]

-

Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized, and lungs are harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/lung). The change in bacterial count from pre-treatment levels is used to assess efficacy.[12]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile. Its oral prodrug, alathis compound, is efficiently absorbed and cleaved to release the active drug, resulting in high bioavailability.[1]

| Parameter | Value | Note | Reference(s) |

| Alathis compound (Oral Prodrug) | |||

| Bioavailability | ~90% | Mirrors the PK profile of intravenous this compound. | [1] |

| This compound | |||

| Plasma Protein Binding | ~70-90% | Unbound fraction is pharmacologically active. | [2],[18] |

| Metabolism | Hepatic | Phase II conjugation to this compound sulfate. | [2] |

| Excretion | Urine and Feces | - | [2] |

| Tissue Penetration | |||

| ELF / Unbound Plasma Ratio (AUC) | >7 | Demonstrates excellent lung penetration. | [15],[18] |

| AM / Unbound Plasma Ratio (AUC) | ~1.5 | Shows good accumulation in alveolar macrophages. | [15],[18] |

Table 4: Key Pharmacokinetic Parameters of this compound and Alathis compound.

Pharmacodynamics

The PK/PD parameter that best correlates with the efficacy of fluoroquinolones is the ratio of the area under the free drug plasma concentration-time curve to the MIC (fAUC/MIC).[12][19] Studies in the neutropenic murine lung infection model have established the fAUC/MIC targets for this compound against S. aureus.

| PD Endpoint | Mean Plasma fAUC/MIC Target (± SD) | Reference(s) |

| Stasis (No change in bacterial burden) | 8.1 ± 6.0 | [12],[20],[17] |

| 1-log₁₀ kill (Bactericidal effect) | 25.8 ± 12.3 | [12],[20],[17] |

Table 5: Pharmacodynamic Targets for this compound against S. aureus.

In-Vivo and Clinical Efficacy

Preclinical In-Vivo Efficacy

In addition to the lung infection model, this compound has shown promising efficacy in various other animal models, including those for ABSSSI, peritonitis, and pyelonephritis at human-equivalent doses.[1] It demonstrated superior efficacy against systemic MSSA infections compared to sparfloxacin and moxifloxacin and was significantly more effective than trovafloxacin against quinolone-resistant MRSA isolates.[3]

Clinical Efficacy and Safety

This compound has successfully completed multiple Phase I studies and a Phase III clinical trial in India.[1][7] The Phase III trial for ABSSSI (including diabetic foot infections) compared intravenous and oral this compound/alathis compound to the standard-of-care anti-MRSA agent, linezolid, with the goal of establishing non-inferiority.[1] Clinical studies and post-market experience have shown that this compound is well-tolerated.[1] It is notably devoid of several adverse effects associated with other fluoroquinolones, such as phototoxicity, significant QT interval prolongation, hepatotoxicity, and nephrotoxicity.[1] Its use is supported for treating resistant Gram-positive infections in patients with multiple co-morbidities.[21][22]

Conclusion

This compound arginine salt is a potent, broad-spectrum benzoquinolizine fluoroquinolone with a compelling pharmacological profile. Its differentiated mechanism of action, which involves preferential targeting of DNA gyrase in S. aureus, allows it to overcome common quinolone resistance mechanisms.[1][23] Combined with its robust in-vitro activity against MDR Gram-positive pathogens, excellent pharmacokinetic properties including high oral bioavailability and lung penetration, and a favorable safety profile, this compound represents a valuable therapeutic option for managing complex and serious bacterial infections, particularly those caused by MRSA.[1][22][24]

References

- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. jcdr.net [jcdr.net]

- 5. vjim.org [vjim.org]

- 6. In Vitro activity of a Novel Benzoquinolizine Antibiotic, this compound (WCK 771) against Blood Stream Gram-Positive Isolates from a Tertiary Care Hospital - Journal of Laboratory Physicians [jlabphy.org]

- 7. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]

- 9. What is this compound arginine salt used for? [synapse.patsnap.com]

- 10. dovepress.com [dovepress.com]

- 11. jmpas.com [jmpas.com]

- 12. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijhsr.org [ijhsr.org]

- 14. In vitro activity of a novel antibacterial agent, this compound, against clinical isolates collected in a prospective, multicentre surveillance study in India during 2016-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Intrapulmonary Pharmacokinetics of this compound following Oral Administration of Alathis compound to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Treatment challenges in the management of difficult-to-treat gram-positive infections: A consensus view apropos therapeutic role of novel anti-MRSA antibiotics, this compound (IV) and alathis compound (oral) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Levonadifloxacin activity against Gram-positive and Gram-negative bacteria

An In-Depth Technical Guide to the Antimicrobial Activity of Levonadifloxacin

Executive Summary

This compound is a next-generation broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1] Developed to address the challenge of antimicrobial resistance, it demonstrates potent bactericidal activity, particularly against difficult-to-treat Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains.[2][3][4] Available in both intravenous (this compound) and oral (alathis compound, a prodrug) formulations, it offers a seamless transition of therapy.[1][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its spectrum of activity against Gram-positive and Gram-negative bacteria supported by quantitative data, detailed experimental protocols for its evaluation, and its effectiveness against common resistance mechanisms.

Introduction

This compound (WCK 771) and its oral prodrug alathis compound (WCK 2349) have been developed as a critical therapeutic option against multi-drug-resistant (MDR) Gram-positive infections.[2] The rise of resistant pathogens, especially MRSA, presents a significant global health threat, necessitating novel antimicrobials.[6] this compound's unique structure and dual-targeting mechanism confer potent activity against a wide range of pathogens, including clinically significant Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1] It has been approved in India for treating acute bacterial skin and skin structure infections (ABSSSI), including diabetic foot infections and concurrent bacteremia.[2][7]

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal effect stems from the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[8][9] These enzymes introduce transient double-stranded breaks in DNA to manage supercoiling during replication.[8][9] this compound stabilizes the enzyme-DNA complex, preventing the re-ligation of these breaks, which leads to an accumulation of chromosomal damage and subsequent bacterial cell death.[8]

A key differentiator for this compound, particularly in its activity against S. aureus, is its preferential and strong affinity for DNA gyrase over topoisomerase IV.[1][2][4] Many other quinolones primarily target topoisomerase IV in Gram-positive bacteria, making them vulnerable to resistance from mutations in this enzyme.[4] By primarily targeting DNA gyrase, this compound remains effective against many ciprofloxacin- and levofloxacin-resistant S. aureus strains.[4][10]

In Vitro Activity against Gram-Positive Bacteria

This compound exhibits potent in vitro activity against a broad spectrum of Gram-positive pathogens, including strains resistant to other antibiotics.[3] Its efficacy is particularly notable against staphylococci and streptococci.

Staphylococcus aureus : this compound is highly active against S. aureus, irrespective of methicillin or quinolone resistance phenotypes.[2] Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values. For a large collection of S. aureus isolates, the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates was 0.25 mg/L and 0.5 mg/L, respectively.[6][11] It retains potency against hetero-vancomycin-intermediate strains (hVISA) and the virulent Bengal Bay clone (ST772).[1]

Other Gram-Positive Bacteria : The drug is also effective against other significant Gram-positive organisms. This includes Streptococcus pneumoniae (including macrolide- and penicillin-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[1][2][6] One study found that all Gram-positive isolates tested, including MRSA, methicillin-resistant coagulase-negative staphylococci (MRCONS), and vancomycin-resistant E. faecalis (VRE), were susceptible.[7][11]

Furthermore, this compound's activity is enhanced in acidic environments (pH 5.5), a condition often found in infection sites like phagosomes, which is a distinct advantage over other quinolones whose activity may decrease.[1][9][12] It is also effective against bacteria embedded in biofilms, a critical factor in persistent infections.[1][13]

| Organism (Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus (All) | 793 | 0.25 | 0.5 | [11] |

| Staphylococcus aureus (All) | 297 | 0.03 | 1.0 | [14] |

| Quinolone-Susceptible Staphylococci | - | - | 0.015 | [15] |

| Quinolone-Resistant Staphylococci | - | - | 1.0 | [15] |

In Vitro Activity against Gram-Negative Bacteria

While primarily developed for its anti-MRSA and Gram-positive coverage, this compound also possesses clinically relevant activity against certain Gram-negative bacteria.[2] Its spectrum includes quinolone-susceptible species such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2][16] However, its efficacy against Gram-negative bacilli is generally limited, especially against strains that are already resistant to other fluoroquinolones like levofloxacin.[7][11] Therefore, its use for infections caused by Gram-negative pathogens should be guided by susceptibility testing.

| Organism | Activity Noted | Reference |

| Escherichia coli | Active against quinolone-susceptible strains | [2][16] |

| Klebsiella pneumoniae | Active against quinolone-susceptible strains | [2][16] |

| Pseudomonas aeruginosa | Active against quinolone-susceptible strains | [2][16] |

| Acinetobacter spp. | Active against quinolone-susceptible strains | [2][16] |

| Haemophilus influenzae | Clinically relevant activity | [1] |

| Moraxella catarrhalis | Clinically relevant activity | [1] |

Experimental Protocols

Standardized methodologies are crucial for assessing the antimicrobial activity of agents like this compound. The following protocols are fundamental to its evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[17] This is a gold-standard method for susceptibility testing.[18]

Detailed Protocol (Based on CLSI Guidelines):

-

Preparation of Antimicrobial Agent : A stock solution of this compound is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[17][19]

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared. Several colonies are suspended in a sterile medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] This suspension is further diluted to achieve the final target concentration for inoculation.

-

Inoculation : Each well of the microtiter plate, containing the serially diluted drug, is inoculated with the standardized bacterial suspension.[17][20]

-

Controls : Appropriate controls are included on each plate: a growth control (broth and inoculum, no drug) and a sterility control (broth only).[17]

-

Incubation : The plate is incubated at 35-37°C for 16-20 hours in ambient air.[18]

-

Result Interpretation : Following incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[17][19]

Time-Kill Kinetic Assay

This assay evaluates the dynamic interaction between an antimicrobial agent and a bacterium over time, determining whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21][22]

Detailed Protocol:

-

Preparation : Test tubes or wells are prepared with a suitable broth (e.g., CAMHB) containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the drug is also prepared.[23]

-

Inoculation : All tubes are inoculated with a standardized starting suspension of the test organism (e.g., ~5 x 10⁵ CFU/mL).

-

Sampling Over Time : The tubes are incubated at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.[12][23]

-

Quantification : The removed samples are serially diluted, plated onto agar, and incubated for 18-24 hours.[24]

-

Data Analysis : The number of colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves.[23]

In Vivo Efficacy Models

To translate in vitro findings to a clinical context, in vivo animal models are essential. The neutropenic murine lung infection model is a well-established method for evaluating the efficacy of antibiotics against respiratory pathogens.

Brief Protocol Description:

-

Induce Neutropenia : Mice are rendered neutropenic through the administration of an agent like cyclophosphamide. This minimizes the host immune response, allowing for a direct assessment of the antibiotic's activity.[25][26]

-

Bacterial Challenge : The animals are infected via intratracheal inoculation with a specific strain of bacteria, such as S. aureus.

-

Drug Administration : this compound is administered at various dosing regimens, simulating human pharmacokinetic profiles.[1][26]

-

Efficacy Assessment : After a set period (e.g., 24 hours), the mice are euthanized, and their lungs are homogenized. The bacterial burden (CFU/lung) is quantified by plating the homogenate.

-

PK/PD Analysis : The results are correlated with pharmacokinetic parameters (e.g., fAUC/MIC) to determine the exposure levels required for bacteriostatic or bactericidal effects.[25][26] For this compound against S. aureus, the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the key pharmacodynamic driver.[25][27]

Overcoming Resistance

This compound's design provides advantages in overcoming common fluoroquinolone resistance mechanisms.

-

Efflux Pump Evasion : It is a poor substrate for the NorA efflux pump in S. aureus, a common mechanism that expels other quinolones from the bacterial cell, thus maintaining intracellular concentration and activity.[1][2][10]

-

Target Modification : As previously mentioned, its primary affinity for DNA gyrase in S. aureus allows it to bypass resistance mutations that commonly occur in the topoisomerase IV gene (grlA).[1][4]

Conclusion

This compound is a potent bactericidal agent with a broad spectrum of activity, demonstrating exceptional efficacy against Gram-positive bacteria, including multidrug-resistant S. aureus.[1][2] Its dual-targeting mechanism, with preferential affinity for DNA gyrase in staphylococci, allows it to overcome common quinolone resistance pathways.[4] While its activity against Gram-negative bacteria is more limited to susceptible strains, its excellent safety profile, potent anti-MRSA action, and availability in both intravenous and oral forms make it a valuable therapeutic option for managing a variety of challenging bacterial infections.[5][6][28]

References

- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcdr.net [jcdr.net]

- 5. Real-World Evidence of Efficacy and Safety of this compound (Oral and IV) in the Management of Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Findings of a Retrospective, Multi-Center Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]

- 9. vjim.org [vjim.org]

- 10. jmpas.com [jmpas.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (WCK 771) exerts potent intracellular activity against Staphylococcus aureus in THP-1 monocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound arginine salt to treat acute bacterial skin and skin structure infection due to S. aureus including MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound, a Novel Benzoquinolizine Fluoroquinolone, Modulates Lipopolysaccharide-Induced Inflammatory Responses in Human Whole-Blood Assay and Murine Acute Lung Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. emerypharma.com [emerypharma.com]

- 22. researchgate.net [researchgate.net]

- 23. actascientific.com [actascientific.com]

- 24. DSpace [helda.helsinki.fi]

- 25. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vivo Pharmacokinetic/Pharmacodynamic Targets of this compound against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Efficacy and Safety of Oral and IV this compound Therapy in Management of Bacterial Infections: Findings of a Prospective, Observational, Multi-center, Post-marketing Surveillance Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoquinolizine Core: A Technical Guide to the Heart of Levonadifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonadifloxacin is a novel broad-spectrum antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3] Its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, is intrinsically linked to its unique chemical architecture.[1][4] This technical guide provides an in-depth exploration of the benzoquinolizine core of this compound, detailing its synthesis, mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

The core of this compound is a tricyclic benzoquinolizine scaffold. The systematic name for the active enantiomer is (S)-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid.[5] This core structure distinguishes this compound from other fluoroquinolones like ciprofloxacin and levofloxacin, contributing to its unique pharmacological profile.[5]

Table 1: Physicochemical Properties of the this compound Core

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁FN₂O₄ | [6] |

| Molecular Weight | 360.39 g/mol | [6] |

| pKa | 5.65 | [6] |

| Partition Coefficient (LogP) | 2.37 | [6] |

Synthesis of the Benzoquinolizine Core

The synthesis of the benzoquinolizine core of this compound is a multi-step process that begins with 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline.[7][8] A detailed synthetic scheme is outlined below, providing a step-by-step pathway to the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of this compound

Step 1: Resolution of (±)-5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline The racemic starting material is resolved using dibenzoyl-L-tartaric acid (L-DBTA) in ethyl acetate to selectively crystallize the desired (S)-enantiomer. The resulting salt is then treated with a base, such as sodium hydroxide in methanol, to yield the free (S)-amine.[1][8]

Step 2: Cyclization to form the tricyclic core The purified (S)-enantiomer is reacted with diethyl ethoxymethylenemalonate (EMME) followed by cyclization using polyphosphoric acid (PPA). Subsequent hydrolysis with hydrochloric acid in a mixture of methanol and water affords the tricyclic carboxylic acid intermediate.[1][8]

Step 3: Boron Complex Formation The carboxylic acid is then treated with boric acid and acetic anhydride in acetic acid to form a boron complex. This step activates the C-8 position for nucleophilic substitution.[1][8]

Step 4: Introduction of the Hydroxypiperidine Moiety The boron complex is reacted with 4-hydroxypiperidine in the presence of a base like triethylamine (TEA) in dimethyl sulfoxide (DMSO). The boron complex is subsequently hydrolyzed with aqueous sodium hydroxide to yield S-nadifloxacin (the core structure of this compound).[1][8]

Step 5: Salt Formation Finally, S-nadifloxacin is reacted with L-arginine in a mixture of acetone and water to produce this compound as the L-arginine salt, which improves its solubility and suitability for intravenous administration.[1][8]

Mechanism of Action: Targeting DNA Gyrase

The primary mechanism of action of this compound is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and repair.[9] this compound exhibits preferential targeting of DNA gyrase in Staphylococcus aureus, which is a key differentiator from many other fluoroquinolones that primarily target topoisomerase IV in Gram-positive bacteria. This preferential affinity contributes to its potent activity against quinolone-resistant strains.

The binding of this compound to the DNA-gyrase complex stabilizes the cleavage complex, where the DNA is nicked and covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

While a crystal structure of this compound specifically complexed with S. aureus DNA gyrase is not publicly available, the structure of the closely related levofloxacin in complex with Streptococcus pneumoniae DNA gyrase (PDB ID: 4Z2D) provides a valuable model for understanding the binding interactions.[1] The quinolone core intercalates into the DNA at the site of cleavage, and key interactions are formed between the drug, the DNA, and amino acid residues within the quinolone-resistance determining region (QRDR) of the GyrA subunit.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Broth Microdilution Method:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilutions: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Method:

-

Inoculation: A standardized bacterial suspension is swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on the agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16-18 hours.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

DNA Gyrase Inhibition Assay

The direct inhibitory effect of this compound on its target enzyme can be assessed using a DNA supercoiling inhibition assay.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing purified S. aureus DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Termination: The reaction is stopped, and the plasmid DNA is purified.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Quantification: The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Quantitative Data

The potent activity of the this compound benzoquinolizine core is demonstrated by its low MIC values against a wide range of clinically relevant pathogens.

Table 2: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) (456) | 0.38 | 0.5 | |

| Vancomycin-Intermediate S. aureus (VISA) | 0.5 | 1.0 | |

| Quinolone-Resistant S. aureus (QRSA) | 0.5 | 1.0 | [7] |

Table 3: Comparative In Vitro Activity of this compound and Other Fluoroquinolones against Bloodstream Isolates of MRSA

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.5 | 1 |

| Levofloxacin | 8 | 32 |

| Moxifloxacin | 2 | 8 |

Conclusion

The benzoquinolizine core is the defining structural feature of this compound, conferring its potent and broad-spectrum antibacterial activity, especially against challenging resistant pathogens like MRSA. Its unique mechanism of action, involving the preferential targeting of DNA gyrase, provides a significant advantage over existing fluoroquinolones. The robust in vitro activity, supported by well-defined experimental methodologies, underscores the therapeutic potential of this novel antibiotic scaffold. Further research and development centered on the benzoquinolizine core may lead to the discovery of new and even more effective antibacterial agents.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. rcsb.org [rcsb.org]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Ofloxacin Interaction with Mutated (A91V) Quinolone Resistance Determining Region of DNA Gyrase in Mycobacterium Leprae through Computational Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relationship between mutations in the DNA gyrase and topoisomerase IV genes and nadifloxacin resistance in clinically isolated quinolone-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Levonadifloxacin's Efficacy Against Atypical and Anaerobic Pathogens: A Technical Guide

A Comprehensive Analysis of In Vitro Activity, Experimental Protocols, and Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of levonadifloxacin, a novel benzoquinolizine fluoroquinolone, against a range of clinically significant atypical and anaerobic bacterial pathogens. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

This compound, along with its oral prodrug alathis compound, has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4][5] Notably, in Staphylococcus aureus, this compound shows preferential targeting of DNA gyrase.[1]

In Vitro Susceptibility of Atypical Pathogens

This compound has shown potent in vitro activity against various atypical pathogens, which are common causative agents of respiratory tract infections.

Activity Against Mycoplasma and Ureaplasma Species

Studies have demonstrated the efficacy of this compound against several species of Mycoplasma and Ureaplasma, including strains resistant to other classes of antibiotics.

| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Mycoplasma pneumoniae | 0.125 | 0.125 - 0.5 |

| Mycoplasma genitalium | ≤0.5 | - |

| Mycoplasma hominis | 0.5 | 1 |

| Ureaplasma spp. | - | 2 |

| Data compiled from multiple sources.[1][6][7] |

Activity Against Chlamydia pneumoniae

This compound has been tested against clinical isolates of Chlamydia pneumoniae, an obligate intracellular pathogen.

| Metric | This compound (mg/L) | Moxifloxacin (mg/L) |

| MIC Range | 0.5 - 4 | 0.25 - 1 |

| MIC₅₀ | 1 | 0.5 |

| MIC₉₀ | 2 | 1 |

| MBC₉₀ | 4 | 1 |

| Data from a study on 10 clinical isolates.[8] |

The activity of this compound against C. pneumoniae is noteworthy, especially considering its excellent penetration into alveolar macrophages and epithelial lining fluid.[9][10]

Activity Against Legionella pneumophila

This compound has established activity against Legionella pneumophila, another significant cause of atypical pneumonia.[1][4]

In Vitro Susceptibility of Anaerobic Pathogens

This compound has also demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative anaerobic bacteria.

Activity Against Gram-Positive Anaerobes

This compound is active against clinically important Gram-positive anaerobes.

| Pathogen | Activity Status |

| Clostridium perfringens | Active |

| Clostridium difficile | Active |

| Qualitative data indicating susceptibility.[1] |

Activity Against Gram-Negative Anaerobes

The agent has also shown efficacy against a variety of Gram-negative anaerobic species.

| Pathogen | Activity Status |

| Bacteroides fragilis | Susceptible |

| Prevotella spp. | Susceptible |

| Porphyromonas spp. | Susceptible |

| β-lactamase-producing Fusobacteria | Susceptible |

| Qualitative data indicating susceptibility.[1][11] |

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized microbiological methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A widely used method for quantitative susceptibility testing is the broth microdilution method.

Caption: Workflow for Broth Microdilution MIC Testing.

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism.[12][13] The MIC is the lowest concentration of the antibiotic that inhibits visible growth after incubation.[12]

Susceptibility Testing of Chlamydia pneumoniae

Testing the susceptibility of obligate intracellular pathogens like C. pneumoniae requires a cell-based assay.

Caption: Workflow for C. pneumoniae Susceptibility Testing.

This protocol involves infecting a monolayer of a suitable host cell line, such as HEp-2 cells, with C. pneumoniae.[8] The infected cells are then exposed to serial dilutions of this compound. After an incubation period, the cells are fixed and stained to visualize the chlamydial inclusions. The MIC is determined as the lowest antibiotic concentration that inhibits the formation of these inclusions.[8]

Mechanism of Action

This compound exerts its bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, and repair.

Caption: Mechanism of Action of this compound.

By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, preventing the re-ligation of the DNA strands.[5] This leads to an accumulation of chromosomal breaks, ultimately resulting in bacterial cell death.[5] This dual-targeting mechanism contributes to its potent activity and a reduced likelihood of resistance development.[5]

References

- 1. This compound, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Meeting the Unmet Need in the Management of MDR Gram-Positive Infections with Oral Bactericidal Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound arginine salt? [synapse.patsnap.com]

- 6. In Vitro Activities of the Benzoquinolizine Fluoroquinolone this compound (WCK 771) and Other Antimicrobial Agents against Mycoplasmas and Ureaplasmas in Humans, Including Isolates with Defined Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [soar.suny.edu]

- 9. In Vitro Activity of this compound (WCK 771) against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]